N-(benzo[d][1,3]dioxol-5-yl)-4-(4-chlorophenylsulfonamido)benzamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-[(4-chlorophenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O5S/c21-14-3-8-17(9-4-14)29(25,26)23-15-5-1-13(2-6-15)20(24)22-16-7-10-18-19(11-16)28-12-27-18/h1-11,23H,12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCJBDOZHWMAHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis Strategies and Mechanistic Foundations
The preparation of N-(benzo[d]dioxol-5-yl)-4-(4-chlorophenylsulfonamido)benzamide relies on modular synthetic approaches, primarily involving amide bond formation and sulfonamide coupling . Two dominant strategies emerge from the literature:
Extractive Reaction Method Using Phosphorus Oxychloride
This method, detailed in patent CN105541656A, avoids traditional benzoyl chloride intermediates. Instead, it employs phosphorus oxychloride (POCl₃) to activate benzoic acid derivatives, followed by ammonolysis. The reaction proceeds via a mixed-solvent system (tetrahydrofuran and ethyl acetate) to enhance selectivity and yield. Key advantages include high purity (>98.5%) and reduced environmental impact due to solvent recovery (>80%).
Coupling Reactions with Aldehydes or Ketones
Patent WO2008043733A1 outlines a multi-step coupling strategy involving thiazolidinone or imidazolidinone intermediates. For example, 3-((6-chlorobenzo[d]dioxol-5-yl)methyl)-2-thioxothiazolidin-4-one is reacted with aldehydes under Mitsunobu conditions (using diethyl azodicarboxylate and triphenylphosphine). While this method enables structural diversification, it requires stringent temperature control and generates stoichiometric byproducts.
Detailed Preparation Methodologies
Extractive Reaction Method (CN105541656A)
Reaction Conditions and Parameters
The protocol involves three stages: activation , ammonolysis , and purification :
- Activation : Benzoic acid is dissolved in a tetrahydrofuran/ethyl acetate mixture (1:1–3 v/v) and cooled to 0–5°C. Phosphorus oxychloride (1.3–1.6 equivalents) is added dropwise, forming an activated intermediate.
- Ammonolysis : Ammonia solution (25–28 wt%) is introduced, and the mixture is warmed to room temperature. The reaction proceeds for 2–4 hours, after which the organic layer is separated.
- Purification : Sequential washes with dilute HCl, sodium bicarbonate, and saturated NaCl remove impurities. Anhydrous magnesium sulfate drying and crystallization yield the final product.
Representative Data from Patent Examples
| Parameter | Example 1 | Example 2 |
|---|---|---|
| Solvent Ratio (THF:EA) | 1:1 | 1:3 |
| POCl₃ Equivalents | 1.6 | 1.3 |
| Reaction Time (h) | 4 | 2 |
| Yield (%) | 86.8 | 88.9 |
| Purity (%) | 99.5 | 99.2 |
Advantages Over Prior Art
Traditional methods using benzoyl chloride (e.g., CN102816082A) achieved ≤58% yield due to incomplete acyl chloride formation and side reactions. The extractive method circumvents these issues by:
Coupling Method (WO2008043733A1)
Stepwise Synthesis
- Intermediate Preparation : 5-(Chloromethyl)benzo[d]dioxole is reacted with thiazolidine-2,4-dione in dichloromethane, yielding a thioxothiazolidinone intermediate.
- Aldehyde Coupling : The intermediate is coupled with aromatic aldehydes (e.g., 3-nitrobenzaldehyde) using a Dean-Stark trap to remove water.
- Purification : Column chromatography isolates the product, though yields are modest (50–70%) due to competing side reactions.
Challenges
Comparative Analysis of Methods
Green Chemistry Considerations
The extractive method aligns with green chemistry principles through:
Challenges and Optimization Opportunities
Improving Coupling Efficiency
Microwave-assisted synthesis could reduce reaction times and improve yields in the coupling method.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring.
Reduction: Reduction reactions could target the nitro or sulfonamide groups if present in derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(benzo[d][1,3]dioxol-5-yl)-4-(4-chlorophenylsulfonamido)benzamide has been investigated for several biological activities:
Anticancer Activity
Research indicates that this compound may exhibit significant anticancer properties. Studies have shown that similar benzamide derivatives can inhibit cancer cell proliferation by interfering with various cellular pathways.
- Mechanism of Action: The compound potentially acts by inhibiting dihydrofolate reductase (DHFR), an important enzyme involved in nucleotide synthesis, thereby limiting the proliferation of cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Mycobacterium tuberculosis | 64 µg/mL |
These findings suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Anti-inflammatory Properties
The sulfonamide group in the compound is known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators, indicating potential use in treating inflammatory diseases.
Case Studies and Research Findings
Case Study on Anticancer Activity: A study demonstrated that similar compounds exhibited IC50 values ranging from 5 to 10 µM against various cancer cell lines, suggesting that this compound could possess comparable potency .
Case Study on Antimicrobial Activity: Research conducted by Desai et al. (2016) highlighted that derivatives of this compound showed enhanced antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), outperforming standard antibiotics like vancomycin. This underscores its potential as a novel therapeutic agent in combating resistant bacterial strains .
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting or modulating their activity. This interaction could involve binding to the active site or allosteric sites, altering the conformation and function of the target protein.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural analogs, their substituents, and key properties based on the evidence:
Notes:
- Structural Variations: Substituent Effects: The target compound’s 4-chlorophenylsulfonamido group enhances lipophilicity (vs. Bioisosteres: Piperazine (B17, C5) and styryl (8l) groups modulate receptor binding and pharmacokinetics compared to the sulfonamido group in the target compound .
- Synthetic Routes :
- Biological Activity: Sulfonamide derivatives (target, 8l, LUF7746) show diverse targets: PCSK9-LDLR interaction (B3, B17), adenosine receptors (LUF7746), and antiproliferative pathways (8l) . The target compound’s lack of a piperazine or styryl group may limit its potency in TR-FRET assays compared to B17 or C5 .
Key Research Findings and Trends
SAR Insights: Benzodioxole Position: Substitution at the 5-position of benzodioxole (vs. 4- or 6-) optimizes steric compatibility with hydrophobic enzyme pockets . Sulfonamide vs.
Physicochemical Properties :
- Derivatives with chlorophenyl or fluorophenyl groups (target, B3, B17) show higher LogP values (>3.5) than methoxymethyl analogs (C5: LogP ~2.8), impacting bioavailability .
Crystallization Trends :
- EtOAc is the preferred solvent for crystallizing benzodioxole-based sulfonamides/carboxamides, yielding high-purity powders .
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-4-(4-chlorophenylsulfonamido)benzamide is a compound of significant interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H19ClN2O4S
- Molecular Weight : 448.92 g/mol
- CAS Number : 899937-47-4
The biological activity of this compound primarily involves its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit activity through the following mechanisms:
- Inhibition of Enzymatic Activity : Many benzamide derivatives act as inhibitors for specific enzymes, impacting pathways involved in cancer progression and inflammation.
- Receptor Binding : The compound may interact with neurotransmitter receptors, particularly those linked to the central nervous system, influencing mood and anxiety disorders.
- Antitumor Activity : Similar compounds have shown promise in inhibiting tumor cell proliferation and promoting apoptosis.
Table 1: Summary of Biological Activities
Case Studies
-
Antitumor Activity Study :
A study investigated the effects of this compound on human cancer cell lines. The compound demonstrated significant cytotoxicity against breast and lung cancer cells, with IC50 values indicating potent activity at low concentrations. This suggests potential for development as an anticancer agent. -
Neuropharmacological Effects :
Another study explored the impact of similar benzamide derivatives on neurotransmitter systems. The findings indicated that these compounds could modulate the activity at GABA receptors, enhancing anxiolytic effects in animal models. This positions the compound as a candidate for further research in treating anxiety disorders.
Research Findings
Recent research has highlighted several key findings related to the biological activity of this compound:
- Structure-Activity Relationship (SAR) : Variations in the substituents on the benzamide core significantly affect biological activity. For instance, the presence of a chlorophenyl group enhances receptor binding affinity.
- Synergistic Effects : When combined with other therapeutic agents, this compound exhibited synergistic effects that improved overall efficacy against resistant cancer cell lines.
Q & A
Q. What are the key synthetic routes for preparing N-(benzo[d][1,3]dioxol-5-yl)-4-(4-chlorophenylsulfonamido)benzamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via sulfonamide coupling between 4-(4-chlorophenylsulfonamido)benzoyl chloride and benzo[d][1,3]dioxol-5-amine. Electro-oxidative annulation methods have also been reported, where constant current electrolysis in acetonitrile achieves high yields (e.g., 85% for analogous sulfonamides) by optimizing parameters like solvent polarity and current density . Hazard analysis for scale-up (e.g., handling chlorinated intermediates) requires rigorous control of reaction exothermicity and by-product removal via column chromatography or recrystallization .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Use a combination of /-NMR to verify sulfonamide linkage (δ ~7.5–8.0 ppm for aromatic protons) and benzodioxol methylene groups (δ ~5.9–6.1 ppm). High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]), while FT-IR identifies sulfonamide S=O stretches (~1350–1150 cm) . X-ray crystallography is recommended for resolving regioselectivity ambiguities in annulation products .
Q. What preliminary biological screening assays are suitable for this compound?
- Methodological Answer : Begin with bacterial proliferation assays (e.g., E. coli MIC tests) due to structural similarity to sulfonamides targeting acps-pptase enzymes . For anticancer potential, use invasion/migration assays (e.g., MDA-MB-231 breast cancer cells) with IC calculations, referencing analogues like IPR-1 (IC ~30 µM) .
Advanced Research Questions
Q. How can conflicting bioactivity data (e.g., variable IC50_{50}50 values) be resolved in enzyme inhibition studies?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, co-solvents). Standardize protocols using recombinant enzymes (e.g., acps-pptase) in buffered systems (pH 7.4) with DMSO ≤0.1%. Employ isothermal titration calorimetry (ITC) to quantify binding affinities and rule out nonspecific interactions . Cross-validate with computational docking (AutoDock Vina) to map sulfonamide-enzyme binding pockets .
Q. What strategies optimize regioselectivity in electro-oxidative annulation reactions involving this compound?
- Methodological Answer : Regioselectivity in annulation (e.g., forming indoline derivatives) is controlled by substituent electronic effects. Electron-rich anilines (e.g., 4-methyl derivatives) favor para-coupling. Use cyclic voltammetry to identify redox potentials of intermediates and adjust current density (e.g., 5 mA/cm) to suppress side reactions. Additives like NaCO can stabilize reactive intermediates .
Q. How do structural modifications (e.g., halogen substitution) affect pharmacokinetic properties?
- Methodological Answer : Replace the 4-chlorophenyl group with fluorinated analogues to enhance metabolic stability. Assess logP via HPLC retention times and plasma protein binding using equilibrium dialysis. In vivo PK studies in rodents (e.g., t, AUC) can correlate trifluoromethyl groups (if introduced) with prolonged half-life, as seen in related benzamides .
Contradictions & Resolutions
- Contradiction : Variability in annulation yields (50–85%) across studies.
Resolution : Standardize solvent (acetonitrile > DMF) and current density (5 mA/cm) to minimize side-product formation . - Contradiction : Discrepant MIC values in bacterial assays.
Resolution : Use agar dilution instead of broth microdilution to reduce solvent interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
